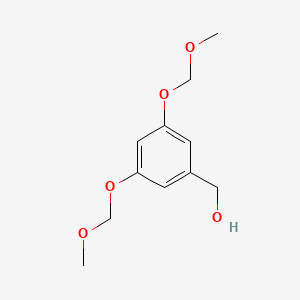

3,5-Bis(methoxymethoxy)benzylalcohol

Descripción general

Descripción

3,5-Bis(methoxymethoxy)benzylalcohol (BMMBA) is a compound with the molecular formula C11H16O5 . It belongs to the polyethylene glycol benzyl alcohol ether family.

Molecular Structure Analysis

The molecular structure of BMMBA is characterized by a benzyl alcohol core with methoxymethoxy groups attached at the 3 and 5 positions of the benzene ring . The InChI code for BMMBA is1S/C11H16O5/c1-13-7-15-10-3-9 (6-12)4-11 (5-10)16-8-14-2/h3-5,12H,6-8H2,1-2H3 . Physical And Chemical Properties Analysis

BMMBA has a molecular weight of 228.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of BMMBA are 228.09977361 g/mol . The topological polar surface area is 57.2 Ų . The heavy atom count is 16 .Aplicaciones Científicas De Investigación

Catalytic Reactions and Synthesis

- The methoxycarbonylation of unsaturated acids or esters, catalyzed by palladium complexes, demonstrates the relevance of methoxy-substituted compounds in synthesizing α,ω-diesters with high selectivity, highlighting the importance of methoxy groups in organic synthesis (Cristina Jiménez-Rodríguez et al., 2005).

- In another study, ligands based on bis(hydroxymethyl)phenols, which share structural similarities with the target compound, were shown to be effective in synthesizing high-nuclearity metal clusters, indicating the potential of such compounds in materials science and coordination chemistry (T. Glaser et al., 2009).

Materials Science and Engineering

- Research into the synthesis of nonsymmetric pillar[5]arenes from methoxy-substituted benzene derivatives illustrates the utility of such compounds in developing novel host materials for inclusion compounds, which could have implications for storage and separation technologies (Yuhui Kou et al., 2010).

- A new mfj-type microporous metal–organic framework based on a V-shaped tetracarboxylic ligand with methoxyl groups was synthesized, demonstrating high gas adsorption properties for H2, CO2, and CH4. This highlights the relevance of methoxyl groups in the development of advanced materials for gas storage and separation (Liting Du et al., 2017).

Organic Electronics and Photonics

- Studies on the oxidation of aromatic alcohols into aromatic carboxylic acids and ketones under metal- and base-free conditions, promoted by bis(methoxypropyl) ether, underscore the role of methoxy groups in green chemistry approaches to synthesizing key intermediates for the electronics industry (Kaijian Liu et al., 2018).

Propiedades

IUPAC Name |

[3,5-bis(methoxymethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-5,12H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZORVGYVDDOQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC(=C1)CO)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440017 | |

| Record name | 3,5-Bis(methoxymethoxy)benzylalcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76280-60-9 | |

| Record name | 3,5-Bis(methoxymethoxy)benzylalcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isopropyl-[1,4]diazepan-5-one](/img/structure/B1626814.png)

![[5-Chloro-2-[3-(hydroxymethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone](/img/structure/B1626815.png)

![(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol](/img/structure/B1626818.png)

![2-Methoxythiazolo[5,4-b]pyridine](/img/structure/B1626823.png)